Triazolealanine

Beschreibung

Nomenclature and Structural Context of Triazolealanine

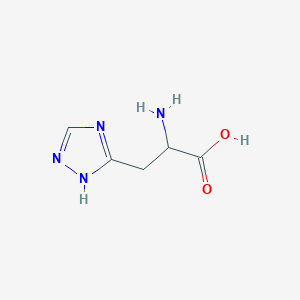

The systematic IUPAC name for this compound is 2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid. It is also commonly referred to as α-Amino-1H-1,2,4-triazole-5-propanoic acid. Structurally, it is an analogue of the amino acid L-histidine, where the imidazole (B134444) ring of histidine is replaced by a 1,2,4-triazole (B32235) ring. This substitution has significant implications for its chemical and biological properties. The triazole ring, like the imidazole ring, is aromatic and contains nitrogen atoms that can participate in hydrogen bonding and metal coordination. However, the presence of three nitrogen atoms in the triazole ring alters its electronic properties and basicity compared to imidazole.

Key Structural Features of this compound:

| Feature | Description |

| Backbone | Consists of a central carbon atom (α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a side chain. |

| Side Chain | The distinguishing feature is a methylene (B1212753) group (-CH2-) attached to a 1,2,4-triazole ring. |

| Isomerism | Exists as two isomers, 1,2,3-triazole and 1,2,4-triazole, which are five-membered heterocyclic rings with two carbon and three nitrogen atoms. nih.gov |

Historical Overview of this compound Research

The investigation into this compound dates back to the mid-20th century, with early studies focusing on its role as an antagonist of histidine. In the 1960s, research demonstrated that 1,2,4-triazolealanine could interfere with the feedback control of histidine biosynthesis in bacteria such as E. coli and Salmonella typhimurium. frenoy.eu These early studies revealed that this compound's inhibitory effect on bacterial growth was competitive with histidine. frenoy.eu It was observed that the compound could mimic some of the regulatory functions of histidine, such as repressing the formation of enzymes involved in the histidine biosynthesis pathway. frenoy.eu However, unlike a true feedback inhibitor, its primary mode of action was found to be its incorporation into proteins in place of histidine, leading to the formation of non-functional or poorly functional enzymes. frenoy.eu This incorporation was shown to reduce the specific activity of not only histidine-synthesizing enzymes but also other unrelated enzymes. frenoy.eu Further research in the 1960s also explored the effect of 3-amino-1,2,4-triazole (a related compound) on histidine metabolism in algae, showing it inhibited the enzyme imidazoleglycerol phosphate (B84403) dehydrase, a key step in histidine synthesis. nih.govnih.gov These foundational studies established this compound as a valuable tool for studying histidine metabolism and the consequences of its replacement in proteins.

Significance in Modern Chemical Biology and Medicinal Chemistry

The unique properties of this compound have made it a significant molecule in contemporary chemical biology and medicinal chemistry. The triazole moiety is a key pharmacophore in a wide range of clinically used drugs. nih.govnih.gov Triazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net

In chemical biology , this compound serves as a probe to study protein structure and function. The biosynthetic incorporation of this compound in place of histidine allows researchers to investigate the role of specific histidine residues in enzyme catalysis, protein stability, and protein-protein interactions. For instance, the replacement of a histidine residue with this compound in phage lambda lysozyme (B549824) was used to study the contribution of that residue to the enzyme's activity and stability. nih.gov

In medicinal chemistry , the triazole scaffold is a valuable building block for the design of new drugs. frontiersin.orgnih.govfrontiersin.org The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions makes it an effective component for binding to enzyme active sites and receptors. nih.gov Consequently, this compound and its derivatives have been explored as potential enzyme inhibitors. isp.edu.pk The development of triazole-containing compounds as inhibitors for various enzymes is an active area of research, with numerous studies reporting the synthesis and biological evaluation of novel triazole derivatives with potent inhibitory activities. nih.govchemmethod.commdpi.comnih.govmdpi.comresearchgate.net For example, derivatives of 1,2,4-triazole have been designed and synthesized as potential antagonists for the adenosine (B11128) A2B receptor, showing promising cytotoxic effects against cancer cell lines. nih.gov

Enzyme Inhibition by Triazole Derivatives:

| Compound Class | Target Enzyme | Reported IC50/EC50 Values | Therapeutic Potential |

|---|---|---|---|

| 1,2,4-Triazole-based thiosemicarbazones | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | IC50 values ranging from 0.10 ± 0.050 to 12.20 ± 0.30 µM for AChE | Anti-Alzheimer's Disease |

| 1,2,4-Triazole derivatives containing amino acid fragments | Physalospora piricola (fungus) | EC50 values of 10.808 µg/mL and 10.126 µg/mL | Antifungal |

| 1,2,4-Triazole derivatives | Human breast adenocarcinoma cell line (MDA-MB-231) | IC50 value of 3.48 µM for the most active compound | Anticancer |

| 1,2,3-Triazole hybrids | Human tumor cell lines (MCF-7 and HeLa) | IC50 values of 7.80 ± 0.55 and 6.80 ± 0.61 µM | Anticancer |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPORZWUTKSILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10109-05-4 | |

| Record name | α-Amino-1H-1,2,4-triazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazolealanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-triazolyl-3-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Routes for Triazolealanine and its Derivatives

Traditional methods for synthesizing this compound and its derivatives have laid the groundwork for peptide and medicinal chemistry. These routes often rely on well-established reaction principles.

Reaction of Alanine (B10760859) with Triazole Derivatives

One of the more direct classical methods involves the reaction of an alanine precursor with a triazole-containing reagent. This approach typically requires conditions that facilitate a nucleophilic substitution reaction. For instance, a common pathway involves using a base, such as sodium hydroxide, in an aqueous solution to prepare the alanine nucleophile. This is followed by the introduction of a suitable triazole derivative to form the carbon-nitrogen bond, yielding this compound. Another described method involves the reaction of a key intermediate, such as an epoxide, with 1,2,4-triazole (B32235) in a solvent like dimethylformamide (DMF) to achieve the final product via a substitution reaction. mdpi.com

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides and is well-suited for incorporating non-canonical amino acids like this compound. bachem.com The core principle of SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. powdersystems.com This method simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.com

The synthesis cycle for incorporating this compound via SPPS generally includes the following steps: powdersystems.com

Deprotection: Removal of the temporary Nα-protecting group (commonly Fmoc or Boc) from the resin-bound amino acid or peptide. powdersystems.com

Washing: Thoroughly washing the resin to remove excess reagents and by-products. powdersystems.com

Coupling: Adding the next protected amino acid (in this case, a protected this compound derivative) with a coupling agent to form a new peptide bond. powdersystems.com

Final Cleavage: Once the desired peptide sequence is assembled, the final product is chemically cleaved from the solid support, and side-chain protecting groups are removed. powdersystems.com

This automated and efficient process allows for the creation of complex peptides containing this compound at specific positions. beilstein-journals.org

Solution-Phase Synthesis Methods

Solution-phase synthesis represents a more traditional approach where all reactions are conducted in a homogeneous liquid phase. nih.gov Unlike SPPS, intermediates must be isolated and purified after each step, which can be more labor-intensive. beilstein-journals.org However, this method is advantageous for large-scale synthesis and when specific reaction conditions that are incompatible with solid supports are required. bachem.com The synthesis of triazole-containing oligomers has been effectively demonstrated using solution-phase methods, which can offer higher yields in certain contexts compared to initial solid-phase protocols. nih.gov

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

| Principle | Peptide chain is grown on an insoluble polymer support. powdersystems.com | Reactions occur in a homogeneous solution. nih.gov |

| Purification | Simplified; by-products removed by filtration and washing. bachem.com | Requires isolation and purification of intermediates at each step. beilstein-journals.org |

| Automation | Easily automated for high-throughput synthesis. beilstein-journals.org | Generally a manual, more labor-intensive process. |

| Scalability | Typically used for small to medium-scale research applications. bachem.com | Can be advantageous for large-scale commercial production. bachem.com |

| Efficiency | Excess reagents can be used to drive reactions to completion. mdpi.com | Stoichiometric amounts of reagents are often preferred. |

Advanced "Click Chemistry" Approaches

The advent of "click chemistry" has revolutionized the synthesis of complex molecules, including triazole-containing compounds. This philosophy emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive by-products.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. nih.gov It involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. The reaction is typically catalyzed by a copper(I) species, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.com This method is known for its high efficiency, mild reaction conditions (often proceeding in aqueous solvents), and remarkable functional group tolerance. nih.govmdpi.com While CuAAC is a powerful tool for creating 1,2,3-triazole linkages in biomolecules, the synthesis of the 1,2,4-triazole isomer found in this compound requires different synthetic considerations. nih.gov

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of the specific 1,2,4-triazole isomer of alanine does not proceed via the standard CuAAC pathway. Instead, it often relies on cyclization or substitution reactions tailored to form the 1,2,4-triazole ring system. A variety of methods exist for synthesizing the 1,2,4-triazole heterocycle itself, which can then be incorporated into the amino acid structure.

Common strategies for forming the 1,2,4-triazole ring include:

Pellizzari Reaction: The reaction of an amide with an acyl hydrazide. scispace.com

Einhorn-Brunner Reaction: The reaction of hydrazines with diacylamines.

From Hydrazides and Thiosemicarbazides: Cyclization of acyl/aroyl substituted thiosemicarbazides in the presence of a base is a common route to 1,2,4-triazole-thiones, which can be further modified. jrespharm.commdpi.com

For the specific synthesis of a 1,2,4-triazole derivative of alanine, a key strategy involves the substitution reaction between a protected alanine precursor bearing a good leaving group and the pre-formed 1,2,4-triazole ring. For example, a published synthesis route for 1,2,4-triazole derivatives containing an amino acid fragment involves a substitution reaction where an intermediate containing a leaving group reacts with 1,2,4-triazole in DMF. mdpi.com

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Substitution | Intermediate + 1,2,4-triazole | Forms the C-N bond between the alanine backbone and the triazole ring. | mdpi.com |

| Solvent | DMF | Provides a suitable medium for the substitution reaction. | mdpi.com |

| Reduction | Iron powder, NH₄Cl | Reduces a nitro group on an aromatic precursor to an amine. | mdpi.com |

| Amidation | Amine + Protected Amino Acid | Couples the amino acid fragment to the triazole-containing molecule. | mdpi.com |

Applications in Triazole-Modified Biomolecules

The incorporation of this compound into biomolecules, such as peptides and proteins, is a significant area of research. This is largely achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netorganic-chemistry.orgpcbiochemres.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a linker. A synthesis was developed for new enantiomerically enriched derivatives of (S)-α-aminopropionic acid containing 1,2,3-triazole groups in the β-position, coupled with a substituted phenyl residue. researchgate.net This was based on the Cu(I) catalyzed [3+2] cycloaddition of azides with alkynes, using a square-planar Ni(II) complex of a propargylglycine (B1618536) Schiff base as the starting material. researchgate.net

The triazole ring is not merely a passive linker; its unique electronic and structural properties can influence the conformation and biological activity of the modified biomolecule. For instance, the triazole moiety can act as a peptide bond isostere, imparting resistance to enzymatic degradation and potentially enhancing the therapeutic properties of peptides.

Metal-Free Click Chemistry Variants

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst has prompted the development of metal-free alternatives. sigmaaldrich.com Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent metal-free click reaction that utilizes strained cyclooctynes. sigmaaldrich.com The high ring strain of cyclooctyne (B158145) (approximately 18 kcal/mol) provides the driving force for the reaction with an azide, forming a stable triazole without the need for a metal catalyst. sigmaaldrich.com This makes SPAAC particularly suitable for applications in living systems. sigmaaldrich.com

The reaction between cyclooctyne and phenyl azide is exceedingly fast and produces a single triazole product. sigmaaldrich.com Modifications to the cyclooctyne ring, such as the introduction of a ketone or oxime, can even lead to fluorescent products, offering a "fluoro-switch" for biological imaging. nih.gov Furthermore, a straightforward, scalable click protocol for synthesizing 1-substituted-1,2,3-triazoles from organic azides and ethenesulfonyl fluoride (B91410) (ESF) has been reported, which proceeds under metal-free conditions to give high yields. cshl.edu

Ultrasound-Assisted Synthesis

The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as an efficient and environmentally friendly method for synthesizing heterocyclic compounds, including triazoles. researchgate.nettugab.bgresearchgate.netchesci.comtandfonline.com The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. researchgate.netchesci.com

Ultrasound-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), improved yields, and greater product purity. researchgate.netnih.gov For example, the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives catalyzed by CuI has been shown to be facile and efficient under ultrasonic irradiation. dntb.gov.ua Similarly, the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives was achieved in 39–80 minutes with yields of 65–80% using ultrasound, compared to 10–36 hours and moderate yields with conventional methods. nih.gov This technique is considered a green chemistry approach due to its energy efficiency and reduced need for harsh reaction conditions. tugab.bgchesci.com

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Coupled Acetamides | Ultrasound | 39–80 min | 65–80 | nih.gov |

| Conventional | 10–36 h | Moderate | ||

| Acetaminophen | Ultrasound | Reduced by 40% | 80.3 | researchgate.net |

| Conventional | - | 56.5 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another powerful technique that significantly accelerates the synthesis of heterocyclic compounds like triazoles. rjpbcs.comniscpr.res.inresearchgate.netsci-hub.se Microwave irradiation utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times and often improved yields compared to conventional heating methods. rjpbcs.comniscpr.res.in

This method has been successfully applied to the synthesis of various triazole derivatives. For instance, the synthesis of bis-1,2,4-triazole derivatives was completed in 2-5 minutes under microwave irradiation, while the conventional method required 6-8 hours. rjpbcs.com Similarly, the synthesis of 4-amino-3-mercapto-5-substituted-1,2,4-triazoles was achieved rapidly with comparable or improved yields using microwaves. niscpr.res.in The synthesis of 1,2,4-triazolo[1,5-a] researchgate.nettugab.bgresearchgate.nettriazines has also been achieved efficiently through a one-pot, three-component reaction under microwave-assisted heating. researchgate.net The efficiency of microwave-assisted synthesis makes it a highly attractive method in medicinal chemistry for the rapid generation of compound libraries. rjpbcs.comniscpr.res.in

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Bis-1,2,4-triazoles | Microwave | 2–5 min | 79 | rjpbcs.com |

| Conventional | 6–8 h | Lower | ||

| 1H-1,2,3-triazoles | Microwave | 15 min | 73-93 | mdpi.com |

| Conventional | 24-72 h | 15-49 | ||

| 1,2,4-Triazole-1,4-dihydropyridines | Microwave | 10-12 min | 94-97 | frontiersin.org |

| Conventional | 1.5 h | 81 |

Chiral Synthesis and Enantioselective Approaches

The synthesis of specific enantiomers of this compound and its analogs is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. scite.aiacs.org Non-proteinogenic amino acids, in particular, are of great interest in drug design. scite.ai

Enantiomerically Enriched β-Substituted Analogs

Significant progress has been made in the asymmetric synthesis of β-substituted α-amino acids. dntb.gov.ua A recently developed method focuses on the synthesis of new enantiomerically enriched derivatives of (S)-α-aminopropionic acid where the β-position contains 1,2,3-triazole groups coupled with a substituted phenyl residue. researchgate.net This synthesis utilizes the Cu(I)-catalyzed [3+2] cycloaddition of azides with alkynes. researchgate.net The starting material for this process is the square-planar Ni(II) complex of the Schiff base of propargylglycine with the chiral auxiliary BPB (Benzylprolylbenzophenone). researchgate.net

Use of Ni(II) Square-Planar Complexes in Catalytic Transformations

Chiral Ni(II) square-planar complexes of Schiff bases derived from α-amino acids have become a leading methodology for the asymmetric synthesis of a wide variety of unnatural amino acids. researchgate.netnih.govnih.gov These complexes serve as templates to control the stereochemistry of reactions occurring at the α-carbon of the amino acid.

This methodology has been applied to various transformations, including alkylations, aldol (B89426) additions, and Michael additions. nih.govmdpi.com For instance, a chiral catalyst based on nickel has been used for the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents to produce protected unnatural α-amino acids with good yields and high enantiomeric excess (up to 97% ee). organic-chemistry.orgresearchgate.netchemistryviews.org This nickel-catalyzed cross-coupling is tolerant of a broad range of functional groups and proceeds under mild conditions. organic-chemistry.org Furthermore, the asymmetric hydrogenation of β-(acylamino)acrylates catalyzed by a Ni-Binapine system affords chiral β-amino acid derivatives in excellent yields (95-99%) and enantioselectivities (97-99% ee). acs.orgthieme-connect.com The use of these nickel complexes provides a powerful and versatile tool for the synthesis of tailor-made amino acids for applications in medicinal chemistry and drug design. nih.govnih.gov

| Reaction Type | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Enantioconvergent Cross-Coupling | Chiral Nickel/pybox | Protected unnatural α-amino acids | Up to 84 | Up to 97 | organic-chemistry.org |

| Asymmetric Hydrogenation | Ni-Binapine | Chiral β-amino acid derivatives | 95–99 | 97–99 | acs.orgthieme-connect.com |

Derivatization Strategies for Enhanced Bioactivity

The 1,2,4-triazole ring is a key pharmacophore that influences the biological activity of this compound, largely through its ability to form hydrogen bonds and participate in various non-covalent interactions with biological targets. encyclopedia.pub A common synthetic strategy involves introducing different substituents onto the triazole ring to modulate its electronic and steric properties, which can significantly enhance bioactivity. researchgate.net

Research has shown that the triazole scaffold can accommodate a wide array of substituents, including both electrophiles and nucleophiles, allowing for the creation of diverse molecular architectures. frontiersin.org For instance, introducing hydrophobic groups like methyl or phenyl at the N1 and N4 positions of the triazole ring can alter the compound's lipophilicity, potentially improving cell membrane permeability. Conversely, attaching electron-withdrawing or electron-donating groups can fine-tune the electronic environment of the ring, impacting its interaction with target proteins. nih.gov Studies on related triazole-containing compounds have demonstrated that derivatives with electron-withdrawing substituents on the triazole ring often exhibit potent biological activity. nih.gov

Table 1: Examples of Triazole Ring Modifications and Their Reported Effects

| Modification Type | Substituent Example | Position | Reported Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Alkylation | Methyl | N1, N4 | Alters hydrophobicity | |

| Arylation | Phenyl | N1, N4 | Alters hydrophobicity | |

| Electron-Withdrawing Group | Nitro, Chloro | Phenyl group attached to triazole | Potent anticancer activity | nih.govnih.gov |

| Electron-Donating Group | Methyl | Phenyl group attached to triazole | Moderate or reduced anticancer activity | nih.govnih.gov |

Altering the amino acid backbone of this compound is another key strategy to enhance its drug-like properties. A primary goal of such modifications is to increase metabolic stability and resistance to enzymatic degradation by proteases. frontiersin.org

One approach involves replacing the natural L-alanine portion with a β-amino acid, which can improve metabolic stability. Another technique is the substitution of the α-hydrogen with other groups to create α,α-disubstituted amino acids, although the translational machinery of the cell shows limited tolerance for such bulky analogs. harvard.edu The use of D-amino acids, such as D-Trp, in place of their L-counterparts in peptide sequences containing triazole-based residues has been shown to confer resistance to proteolytic cleavage. frontiersin.org

In a structure-activity relationship study of neurotensin (B549771) (NT) analogs, backbone modifications were introduced to stabilize the peptide. frontiersin.org The incorporation of unnatural amino acids like Tle (tert-Leucine) and TMSAla alongside a reduced peptide bond resulted in compounds with significantly improved resistance to degradation (>24 hours) and sustained in vivo effects. frontiersin.org Furthermore, triazole-containing ε-amino acids have been successfully used as dipeptide surrogates, demonstrating their utility in modifying peptide secondary structures like α-helices. nih.gov

| β-Amino Acid Replacement | β-amino acid | Generic | Proposed to enhance metabolic stability | |

Hybridizing the this compound scaffold with other heterocyclic systems is a powerful strategy to create novel molecules with potentially synergistic or enhanced biological activities. nih.govnih.gov Heterocycles such as thiadiazole and oxadiazole are well-known pharmacophores present in numerous clinically used drugs and are recognized for their broad-spectrum bioactivity. nih.govnih.govarabjchem.orgjapsonline.com

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of the pyrimidine (B1678525) ring and can interfere with nucleic acid replication processes. nih.gov Its mesoionic character enhances cell membrane permeability and target binding. nih.govnih.gov The conjugation of 1,2,4-triazole with a 1,3,4-thiadiazole ring has been explored to develop compounds with potent antimicrobial and anticancer activities. nih.gov For example, replacing a morpholine (B109124) ring in the antibiotic Linezolid with a 1,3,4-thiadiazolyl ring led to analogs with potent activity against both Gram-positive and Gram-negative bacteria. arabjchem.org

Oxadiazole: The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings are also prominent in medicinal chemistry due to their favorable pharmacokinetic properties and ability to act as hydrogen bond acceptors. nih.govnih.gov In the development of Bcl-2 inhibitors, a class of anticancer agents, it was found that indole-oxadiazole derivatives were more active than the corresponding indole-triazole derivatives. mdpi.com A hybrid-pharmacophore approach has been used to synthesize novel compounds containing both 1,3,4-oxadiazole and 1,2,3-triazole fragments, which have shown promise as anticancer agents. japsonline.com

Table 3: Bioactivity of Triazole-Heterocycle Conjugates

| Heterocycle Conjugate | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Triazole-Thiadiazole | Antimicrobial | Hybrid compounds showed promising activity against various bacterial strains. | nih.gov |

| Triazole-Oxadiazole | Anticancer | 1,2,3-Triazole-incorporated thymol-1,3,4-oxadiazole derivatives exhibited significant antiproliferative activity against MCF-7, HCT-116, and HepG2 cancer cell lines. nih.gov | nih.govjapsonline.com |

| Triazole-Chalcone | Anticancer (A549 cells) | A matrine-triazole-chalcone conjugate was 8-fold more potent than 5-fluorouracil. | nih.gov |

| Indole-Oxadiazole vs. Indole-Triazole | Anticancer (Bcl-2 inhibitor) | Oxadiazole-based compounds were more active than the corresponding triazole analogs in a Bcl-2 binding assay. | mdpi.com |

The incorporation of this compound as an unnatural amino acid fragment into peptides and proteins is a sophisticated strategy used to probe and engineer protein function. nih.gov This approach, often termed genetic code expansion, allows for the site-specific replacement of natural amino acids, like histidine, with this compound. researchgate.netnih.gov Since the 1,2,4-triazole ring of this compound is a close structural analog of the imidazole (B134444) ring of histidine but has a significantly lower pKa, this substitution can be used to investigate the role of protonation and hydrogen bonding in enzyme catalysis and protein stability. researchgate.net

For example, 1,2,4-triazole-3-alanine (Taz) was biosynthetically incorporated into a mutant of phage lambda lysozyme (B549824), replacing a single histidine residue. researchgate.net This substitution resulted in a less stable protein at neutral pH, likely due to the loss of a hydrogen bond, highlighting the critical structural role of the original histidine. researchgate.net In another study, substituting histidine with 1,2,4-triazole-3-alanine in the active site of porcine pancreatic phospholipase A2 yielded a functional enzyme with altered pH activity profiles. harvard.edu These studies demonstrate that incorporating this compound fragments provides a powerful tool for creating proteins with novel properties and for dissecting biological mechanisms at a molecular level. nih.gov

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| 1,2,3-Triazole |

| 1,2,4-Triazole |

| 1,2,4-Triazole-3-alanine (Taz) |

| 1,3,4-Oxadiazole |

| 1,3,4-Thiadiazole |

| 1-amino cyclopentanoic acid |

| 1-aminocyclohexanoic acid |

| 5-fluorouracil |

| Alanine |

| β-amino acids |

| D-Trp |

| Dmt |

| Histidine |

| Linezolid |

| Matrine |

| Methyl |

| Phenyl |

| tert-Leucine (Tle) |

| TMSAla |

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanisms

Triazolealanine and its derivatives have been shown to inhibit a range of enzymes through various mechanisms, including binding to active sites, interfering with metabolic pathways, and coordinating with metal ions.

Binding to Active Sites and Metabolic Pathway Interference

A primary mechanism of action for many enzyme inhibitors is the binding to the enzyme's active site, the region where the substrate normally binds and the chemical reaction occurs. wikipedia.orgpatsnap.com By occupying this site, the inhibitor prevents the substrate from binding, thereby blocking the enzyme's function. wikipedia.org This can be a competitive form of inhibition, where the inhibitor has a similar structure to the substrate and directly competes for the active site. patsnap.comsavemyexams.com

This binding can lead to the interference of critical metabolic pathways. atlanticoer-relatlantique.calibretexts.org For instance, if an enzyme early in a pathway is inhibited, the production of all subsequent molecules in that pathway is halted. atlanticoer-relatlantique.ca This "feedback inhibition" is a natural regulatory mechanism within cells, but it can also be exploited by inhibitor molecules. atlanticoer-relatlantique.calibretexts.org

Coordination with Metal Ions in Enzyme Active Sites

Many enzymes require metal ions as cofactors for their catalytic activity. nih.gov These metal ions can play a crucial role in orienting the substrate, facilitating acid-base catalysis, or stabilizing transition states. nih.gov The triazole ring of compounds like this compound can coordinate with these metal ions located in the enzyme's active site. This interaction can disrupt the normal coordination geometry of the metal ion, rendering the enzyme inactive. nih.govnih.gov The ability of the triazole moiety to interact with metal ions is a key aspect of its inhibitory potential across various enzyme families. embopress.org

Inhibition of Specific Enzymes

Lanosterol-14α-demethylase (CYP51): This enzyme is a crucial component in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. frontiersin.orgcaymanchem.com Triazole-containing compounds are well-known inhibitors of CYP51. frontiersin.orgresearchgate.net They function by having the nitrogen atom of the triazole ring bind to the heme iron atom in the active site of CYP51. researchgate.netpsu.edu This binding prevents the natural substrate, lanosterol, from being demethylated, thereby disrupting the production of essential sterols and compromising cell membrane integrity. frontiersin.orgcaymanchem.com

Thymidylate Synthase (TS): This enzyme is vital for DNA synthesis as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. mdpi.comwikipedia.org Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and can trigger cell death. mdpi.comwikipedia.org Some triazole-containing compounds have been investigated as inhibitors of thymidylate synthase. mdpi.com These inhibitors can bind to the enzyme's active site, preventing the binding of the natural substrates and thereby halting the catalytic cycle. mdpi.comnih.gov Certain inhibitors may even bind to an allosteric site, inducing a conformational change that inactivates the enzyme. nih.govelifesciences.org

Research Findings on Enzyme Inhibition by Triazole Derivatives

| Enzyme | Inhibitor Type | IC50 Value (µM) | Mechanism of Inhibition | Reference |

| α-Glucosidase | (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivative (10b) | 14.2 | Not specified | nih.gov |

| α-Glucosidase | Flavone-1,2,3-triazole derivative (9k) | 24.37 ± 0.55 | Mixed-type inhibitor | nih.gov |

| α-Glucosidase | Flavone-1,2,3-triazole derivative (9d) | 24.77 ± 0.30 | Uncompetitive inhibitor | nih.gov |

| α-Glucosidase | Quinazolinone-1,2,3-triazole-acetamide conjugate (9c) | 4.8 (Ki value) | Competitive inhibitor | rsc.org |

| Thymidylate Synthase | 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) hybrid (12) | 2.52 | Binds to active site | mdpi.com |

| Thymidylate Synthase | 1,2,3-triazole and 1,3,4-oxadiazole hybrid (13) | 4.38 | Binds to active site | mdpi.com |

| Urease | 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | 2 (Ki value) | Competitive inhibitor | nih.gov |

| Acetylcholinesterase | Benzofuran-based 1,2,4-triazole (B32235) derivative (10d) | 0.55 ± 1.00 | Blocks entrance, disrupts catalytic triad | mdpi.com |

Acetylcholinesterase, α-Glucosidase, Urease, and Lipoxygenase Inhibition

Acetylcholinesterase (AChE): This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132), playing a critical role in nerve impulse transmission. mdpi.comwikipedia.org Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which has therapeutic applications. wikipedia.orgnih.gov Triazole derivatives have been developed as AChE inhibitors, with some acting as dual-binding site inhibitors, interacting with both the catalytic and peripheral sites of the enzyme. nih.govmdpi.com

α-Glucosidase: This enzyme, located in the small intestine, is involved in the breakdown of complex carbohydrates into simpler sugars like glucose. mdpi.com Inhibition of α-glucosidase is a therapeutic strategy for managing post-prandial hyperglycemia. nih.gov Various triazole derivatives have shown significant inhibitory activity against α-glucosidase, often exhibiting competitive, non-competitive, or mixed-type inhibition. nih.govrsc.org

Urease: This enzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. archivesofmedicalscience.com Urease inhibitors are of interest for various applications, including in agriculture and medicine. researchgate.netcore.ac.uk Triazole-containing compounds have demonstrated potent urease inhibitory activity, with some acting as competitive inhibitors. nih.gov

Lipoxygenase (LOX): These enzymes are involved in the metabolism of polyunsaturated fatty acids and play a role in inflammatory processes. mdpi.comnih.gov Inhibition of lipoxygenase is a target for anti-inflammatory drug development. google.commdpi.com Certain triazole compounds have been identified as lipoxygenase inhibitors. google.com

Interference with Protein Synthesis and Function

Beyond enzyme inhibition, this compound can directly interfere with the fundamental process of protein synthesis.

Incorporation into Growing Peptide Chains

This compound, as an amino acid analog, can be mistakenly incorporated into growing polypeptide chains during protein synthesis. This process, known as translation, involves ribosomes reading the genetic code on messenger RNA (mRNA) and adding the corresponding amino acids to a new protein. google.comlibretexts.org The cellular machinery, including aminoacyl-tRNA synthetases, may recognize this compound and attach it to a transfer RNA (tRNA) molecule. google.com This "charged" tRNA then delivers the this compound to the ribosome, where it is added to the elongating peptide chain. libretexts.orgthermofisher.com The incorporation of this non-standard amino acid can lead to the production of non-functional or misfolded proteins, ultimately disrupting cellular function. Research has demonstrated the successful incorporation of 1,2,4-triazole-3-alanine into a mutant of phage lambda lysozyme (B549824). researchgate.net

Formation of Non-Functional Proteins

A primary mechanism of this compound's biological impact is its incorporation into proteins in place of histidine during protein synthesis. frenoy.eunih.gov This substitution can lead to the formation of non-functional or misfolded proteins. In Escherichia coli, for example, when this compound is substituted for histidine, the resulting subunits of the enzyme alkaline phosphatase are misfolded. These malformed subunits are unable to properly associate with each other, preventing the formation of a functional enzyme. This suggests that the structural integrity conferred by histidine at specific positions is critical for the correct quaternary structure and subsequent activity of certain proteins.

The incorporation of this compound can reduce the specific activity of various enzymes, not limited to those directly involved in histidine biosynthesis. frenoy.eu Studies have shown that growth in the presence of this analog can decrease the activity of enzymes like inosinic dehydrogenase and tryptophan synthetase. frenoy.eu The extent of this reduction in activity can vary between different enzymes, likely reflecting the varied importance of histidine residues in the catalytic function and structural stability of each specific protein. frenoy.eu

Context-Dependent Effects on Enzyme Activity (e.g., Phospholipase A2)

The effect of substituting histidine with this compound is not universally detrimental to enzyme function; it can be highly context-dependent. A notable example is its effect on porcine pancreatic phospholipase A2. In this enzyme, the replacement of a histidine residue with this compound leads to an enhancement of enzymatic activity, particularly at acidic pH levels. This demonstrates that the consequences of this amino acid substitution are contingent on the specific protein environment and the role of the original histidine residue.

The mechanism of action for phospholipase A2 enzymes is complex and can be either dependent on or independent of their catalytic activity. mdpi.com These enzymes are involved in hydrolyzing phospholipids, which can lead to the production of inflammatory mediators. mdpi.comnih.gov The activity of phospholipase A2 enzymes can be influenced by their local microenvironment and interactions with other proteins, highlighting the multifaceted nature of their regulation. mdpi.commdpi.com Therefore, the substitution with this compound can alter these delicate balances in a way that, in some cases, proves advantageous for the enzyme's function under specific conditions.

Receptor Interaction and Signaling Pathway Modulation

The 1,2,4-triazole ring within this compound is capable of forming hydrogen bonds and participating in various biological interactions, which allows it to interact with different receptors and enzymes. acs.org This interaction can modulate signaling pathways that influence a variety of cellular responses. While specific receptor targets of this compound are not extensively detailed in the provided context, the general principle is that as an amino acid analog, it can interfere with normal signaling processes that rely on histidine or other structurally similar molecules.

For instance, signaling pathways often involve a cascade of protein-protein interactions and enzymatic activities that are highly specific. The incorporation of this compound into proteins within these pathways could disrupt these interactions. The extracellular matrix (ECM)-receptor interaction pathway, which is crucial for processes like cell adhesion and communication, is an example of a complex signaling pathway where alterations to protein components could have significant effects. nih.gov Furthermore, some triazole derivatives have been shown to interact with receptors like the epidermal growth factor receptor (EGFR), thereby inhibiting its signaling pathway, which is a key target in cancer therapy. acs.org

Antimetabolite Mechanisms

This compound functions as an antimetabolite, a substance that interferes with the normal metabolic processes within a cell, primarily by competing with or mimicking a natural metabolite.

This compound directly competes with histidine for incorporation into proteins. frenoy.eunih.gov This competitive relationship has been observed in various organisms. researchgate.net Because of its structural similarity to histidine, it can be recognized by the cellular machinery responsible for protein synthesis, but its incorporation often leads to dysfunctional proteins, as previously discussed. frenoy.eu This competition is a key aspect of its bacteriostatic action, where it inhibits the growth of bacteria by disrupting their ability to produce functional proteins. frenoy.eu The effectiveness of this competition can be overcome by an excess of histidine, which can outcompete the analog for binding to the protein synthesis machinery. researchgate.net

| Organism | Observed Effect of this compound | Reference |

| Escherichia coli | Substitutes for histidine, leading to misfolded alkaline phosphatase. | |

| Salmonella typhimurium | Incorporated into protein, acts as a repressor for histidine synthesis enzymes. | nih.gov |

This compound also exerts its effects by interfering with the regulation of amino acid biosynthesis in microorganisms. nih.govannualreviews.org In many bacteria and fungi, the synthesis of amino acids is tightly controlled through feedback inhibition and repression, where the end-product amino acid inhibits the activity or synthesis of the enzymes in its own biosynthetic pathway. kahaku.go.jp

This compound can mimic histidine in some of these regulatory processes. For example, in Salmonella typhimurium, it acts as a repressor for the synthesis of enzymes involved in histidine formation. nih.gov However, it fails to act as a feedback inhibitor for the first step in histidine biosynthesis. nih.gov This dual action—being incorporated into proteins and acting as a repressor—underlies its complex effects on microbial growth and metabolism. nih.gov

Furthermore, resistance to this compound in some microorganisms is linked to alterations in their amino acid biosynthetic control. Mutants of Methanococcus voltae resistant to this compound have been found to excrete various amino acids, including histidine, proline, phenylalanine, and tyrosine. nih.gov This suggests that the resistance mechanism involves a deregulation of the general control of amino acid biosynthesis. nih.gov Similarly, in Neurospora crassa, mutants sensitive to this compound show a failure to derepress the enzymes of several amino acid biosynthetic pathways under conditions of amino acid limitation. cambridge.org

| Microorganism | Effect of this compound on Amino Acid Biosynthesis | Reference |

| Salmonella typhimurium | Acts as a repressor for histidine biosynthesis enzymes. | nih.gov |

| Methanococcus voltae | Resistance leads to excretion of histidine, proline, phenylalanine, and tyrosine. | nih.gov |

| Neurospora crassa | Sensitivity is linked to a failure to derepress amino acid biosynthetic enzymes. | cambridge.org |

Structure Activity Relationship Sar Studies

Rational Design for Pharmacological Profile Optimization

The triazole ring is a central component of Triazolealanine, and modifications to this core structure can significantly impact its biological activity. Introducing substituents at the 1- and 4-positions of the 1,2,4-triazole (B32235) ring is a key strategy to alter the compound's properties. For instance, adding different chemical groups can modulate the molecule's electronic and steric characteristics, which in turn influences its binding to target proteins. Research on other triazole-containing compounds has shown that such modifications can lead to the development of more potent and selective inhibitors of various enzymes. nih.govnih.gov

The hydrophobicity of a drug molecule, often quantified by its partition coefficient (log P), is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. wordpress.comspu.edu.sy In the context of this compound, adjusting the hydrophobicity of substituents can have a profound effect on its biological activity. Generally, a moderate level of hydrophobicity is desirable. While increased hydrophobicity can enhance membrane permeability and binding to hydrophobic pockets in target proteins, excessively high hydrophobicity can lead to poor solubility and increased toxicity. wordpress.comuwec.edu SAR studies often reveal a parabolic relationship between hydrophobicity and activity, indicating an optimal log P value for maximal efficacy. uwec.edu

Table 1: Impact of Substituent Hydrophobicity on Biological Activity

| Substituent Type | General Impact on Hydrophobicity | Potential Effect on Biological Activity |

|---|---|---|

| Alkyl chains | Increases with chain length | May enhance binding to hydrophobic pockets, but can decrease aqueous solubility. |

| Phenyl groups | Significantly increases | Can improve binding through pi-stacking interactions, but may lead to non-specific binding. |

Peptide-based molecules, including amino acid analogs like this compound, are often susceptible to enzymatic degradation in the body, which can limit their therapeutic utility. frontiersin.orgnih.gov To address this, adjustments to the molecule's backbone are a common strategy to enhance metabolic stability. nih.govresearchgate.net One approach is to replace the natural L-alanine backbone with a β-amino acid. This change in structure can make the molecule resistant to proteases, thereby increasing its half-life in plasma. nih.gov Another strategy involves the substitution of amide bonds with more stable bioisosteres, such as sulfonamides, to prevent enzymatic cleavage. nih.gov The incorporation of the triazole ring itself contributes to increased metabolic stability compared to natural amino acids. frontiersin.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and its derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com These models typically use a set of molecular descriptors that quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. wikipedia.orgmdpi.com For example, a QSAR study on triazolothiadiazine compounds identified descriptors related to connectivity, electronegativity, and polarizability as being important for their antimicrobial activities. mdpi.com Similar approaches can be applied to this compound to elucidate the key structural features driving its desired pharmacological effects. cabidigitallibrary.orgcabidigitallibrary.org

Molecular Docking and Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its target receptor at the atomic level. nih.govpensoft.netajchem-a.comresearchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. nih.govresearchgate.net For this compound derivatives, docking studies can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target enzyme or receptor. nih.govresearchgate.net For instance, docking studies of triazole derivatives with human carbonic anhydrase IX have revealed specific interactions with amino acid residues like Gln92 and Thr200. nih.gov

Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. pensoft.netresearchgate.net These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can assess the stability of the complex. nih.gov

| RMSF | A measure of the displacement of a particular atom or residue from its average position. | Identifies flexible regions of the protein that may be important for binding. |

Correlation of Structural Features with Specific Biological Activities

The ultimate goal of SAR studies is to establish clear correlations between specific structural features of this compound and its observed biological activities. mdpi.compensoft.net For example, the presence of the 1,2,4-triazole ring is known to be important for the antimicrobial and anticancer properties of many compounds. This is due to the ring's ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.

In the context of this compound as a histidine analog, its triazole ring introduces different steric and electronic properties compared to the imidazole (B134444) ring of histidine. researchgate.net This can lead to altered protein structure and function when this compound is incorporated into proteins. researchgate.net For instance, the replacement of histidine with this compound in phage lambda lysozyme (B549824) had only minor effects on the enzyme's activity-pH profile but significantly decreased its stability, likely due to the loss of a hydrogen bond. researchgate.net

Furthermore, studies on various triazole derivatives have shown that specific substitutions can fine-tune their activity against particular targets. For example, in the development of antifungal agents, the attachment of certain nitrogen-containing aromatic heterocycles to a triazole core was found to result in potent in vitro activity and broad-spectrum efficacy. nih.gov

Biological Applications and Therapeutic Potential

Antimicrobial Activities

Triazolealanine and its related amino acid conjugates have demonstrated promising antimicrobial properties, exhibiting efficacy against both bacterial and fungal pathogens.

Research has shown that amino acid derivatives incorporating a triazole moiety possess antibacterial potential against a range of Gram-positive and Gram-negative bacteria. For instance, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, an aromatic ε-amino acid containing a triazole moiety, has demonstrated significant antibacterial activity. Its minimum inhibitory concentration (MIC) value was reported as 59.5 µg/ml against both Bacillus subtilis (Gram-positive) and Vibrio cholerae (Gram-negative). researchgate.net

Another study highlighted a compound (compound 16) featuring a γ-amino acid moiety and a triazole, which exhibited potent broad-spectrum antimicrobial activity. This compound showed MIC and minimum bactericidal concentration (MBC) values of 31.25 µg/mL against Gram-negative organisms. Its activity against Staphylococcus aureus (Gram-positive) was also noted, with other related hydrazide and diester compounds showing bactericidal activity comparable to ampicillin (B1664943) (62.5 µg/mL). invivochem.cn

Table 1: Antibacterial Efficacy of Triazole-Amino Acid Derivatives

| Compound | Bacterial Strain | Type of Bacteria | MIC (µg/mL) / MBC (µg/mL) | Reference |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | Gram-Positive | 59.5 | researchgate.net |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | Gram-Negative | 59.5 | researchgate.net |

| Compound 16 (γ-amino acid moiety) | Gram-Negative Organisms | Gram-Negative | 31.25 (MIC/MBC) | invivochem.cn |

| Hydrazide 17 / Diester 19 | Staphylococcus aureus | Gram-Positive | Comparable to Ampicillin (62.5) | invivochem.cn |

Fmoc-protected 1,2,4-triazolyl-α-amino acids and their dipeptides have shown significant antifungal efficacy. Dipeptide 7a exhibited promising antifungal activity against Aspergillus versicolor with an IC₅₀ value of 169.94 µM, demonstrating greater potency than fluconazole (B54011) (IC₅₀ of 254.01 µM), a standard antifungal agent. altex.orgnih.gov Furthermore, dipeptide 7a also showed slightly enhanced antifungal efficacy compared to fluconazole against Aspergillus flavus, with an IC₅₀ of 176.69 µM versus 184.64 µM for fluconazole. altex.orgnih.gov The protected amino acid 3a also demonstrated consistent inhibition across tested Aspergillus strains, with an IC₅₀ of 267.86 µM for Aspergillus flavus. altex.orgnih.gov Both 3a and 7a were found to be more potent than fluconazole against A. candidus. nih.gov These findings highlight the potential of these triazolyl-α-amino acid derivatives as antifungal agents, including against phytopathogenic fungi. altex.orgnih.gov

Table 2: Antifungal Efficacy of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Dipeptides

| Compound | Fungal Species | IC₅₀ (µM) | Comparison to Fluconazole | Reference |

| Dipeptide 7a | Aspergillus versicolor | 169.94 | More potent | altex.orgnih.gov |

| Dipeptide 7a | Aspergillus flavus | 176.69 | Slightly more potent | altex.orgnih.gov |

| Amino acid 3a | Aspergillus flavus | 267.86 | Less potent | altex.orgnih.gov |

| Amino acid 3a | A. candidus | - | More potent | nih.gov |

| Dipeptide 7a | A. candidus | - | More potent | nih.gov |

The antifungal action of triazole-containing compounds, including this compound derivatives, is often attributed to their ability to inhibit sterol 14α-demethylase (CYP51). Mechanistic studies using molecular docking have revealed that Fmoc-protected 1,2,4-triazolyl-α-amino acids (compounds 3a and 7a) bind to the same region of the sterol 14-α demethylase as fluconazole. nih.gov This enzyme is crucial for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. By inhibiting CYP51, these compounds prevent ergosterol production, leading to the accumulation of 14α-methylated sterols, which disrupt membrane fluidity, increase permeability, and reduce the activity of membrane-associated enzymes, ultimately inhibiting fungal growth. nih.govuu.nlnih.govmdpi.comresearchgate.net

Beyond CYP51 inhibition, this compound can also exert its biological effects by inhibiting certain enzymes through binding to their active sites, potentially via coordination of the triazole ring with metal ions. Additionally, this compound, as a histidine analog, has been shown to potentiate the inhibition of bacteria by amitrole (B94729) by preventing the derepression of histidine biosynthetic enzymes. acs.org This suggests a broader mechanism involving interference with metabolic pathways.

The global rise of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents. While specific data on this compound's direct role in overcoming established resistance mechanisms is limited in the provided search results, the emergence of new triazole-containing compounds, including amino acid derivatives, is a promising avenue. researchgate.netnih.govwho.intaltex.org The unique structural and mechanistic properties of these novel compounds may allow them to circumvent existing resistance pathways that affect conventional antimicrobial drugs. This compound's function as a histidine analog, influencing histidine metabolism, could offer a distinct target for antimicrobial strategies, potentially addressing resistance by disrupting essential bacterial or fungal metabolic processes. acs.orgtandfonline.com The ongoing research into diverse triazole derivatives underscores their potential as new candidates for antibiotic and antifungal development, which is crucial for combating the escalating problem of microbial resistance. researchgate.net

Anticancer and Antiproliferative Activities

Research into this compound and its conjugates has also explored their potential in inhibiting cancer cell proliferation.

This compound (3-(1,2,4-Triazol-1-yl)-L-alanine) is a non-canonical amino acid analog that has been investigated for its anticancer properties. Studies on "triazole-amino acid conjugates" have shown significant antiproliferative activity against various human cancer cell lines. For instance, new 1,2,3-triazole-amino acid conjugates (compounds 6 and 7) demonstrated significant antiproliferative activity (greater than 30% inhibition) against breast cancer (MCF-7) and liver cancer (HepG2) cell lines at concentrations below 10 µM. mdpi.com Compound 6 exhibited similar IC₅₀ values for both MCF-7 and HepG2 cells, while compound 7 showed greater selectivity towards HepG2. mdpi.com

Furthermore, other triazole derivatives, described as "compounds similar to this compound," have been tested against multiple cancer cell lines, showcasing IC₅₀ values ranging from 1.02 to 74.28 µM. A study involving novel 1,4-naphthoquinone-1,2,3-triazole hybrids, which are related triazole compounds, demonstrated significant cytotoxicity at concentrations of 10 and 20 µM against human cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia). Specifically, one compound (compound 17) was noted for arresting the cell cycle in the G0/G1 phase. While these latter examples refer to broader triazole derivatives rather than exclusively this compound, they highlight the anticancer potential within the triazole compound class, suggesting further investigation into this compound's specific role in these activities.

Table 3: Anticancer and Antiproliferative Activity of Triazole-Amino Acid Conjugates

| Compound | Cancer Cell Line | Activity / IC₅₀ (µM) | Reference |

| 1,2,3-Triazole-amino acid conjugate 6 | MCF-7 | >30% inhibition (<10 µM) | mdpi.com |

| 1,2,3-Triazole-amino acid conjugate 6 | HepG2 | >30% inhibition (<10 µM) | mdpi.com |

| 1,2,3-Triazole-amino acid conjugate 7 | MCF-7 | >30% inhibition (<10 µM) | mdpi.com |

| 1,2,3-Triazole-amino acid conjugate 7 | HepG2 | >30% inhibition (<10 µM) | mdpi.com |

Table 4: Anticancer Activity of Related Triazole Derivatives (Compounds Similar to this compound)

| Compound Type | Cancer Cell Lines Tested | IC₅₀ Range (µM) | Specific Effect (if noted) | Reference |

| Triazole derivatives (general) | Multiple cancer cell lines | 1.02 to 74.28 | - | |

| 1,4-Naphthoquinone-1,2,3-triazole hybrids | MCF-7, HT-29, MOLT-4 | 10 and 20 | Cell cycle arrest in G0/G1 (Compound 17) |

Cell Cycle Arrest Mechanisms

Triazole derivatives, including precursors to this compound, have demonstrated anticancer properties through their ability to inhibit cancer cell proliferation. uni.lunih.govuni.lu A notable example is N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, referred to as Compound P7a, which was found to induce G1 cell cycle arrest in MCF-7 breast cancer cells. uni.lu This cellular response was linked to an increase in the activity of caspase-3/7 and caspase-9, alongside the upregulation of pro-apoptotic proteins, indicating the induction of an intrinsic apoptotic pathway. uni.lu The regulation of the cell cycle is intricately controlled by cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs), such as p16, p21, p27, and p57. While CDK-cyclin complexes promote cell cycle progression, the formation of CDKI-CDK complexes leads to cell cycle arrest. metabolomicsworkbench.org Furthermore, certain triazole fungicides, such as flutriafol (B1673497), have been observed to induce G0/G1 cell cycle arrest and subsequent apoptotic cell death in human trophoblast cells. medchemexpress.com

Antiangiogenic Activity

Some triazole derivatives have shown promise in inhibiting angiogenesis, the process of new blood vessel formation. herts.ac.ukherts.ac.uk For instance, specific azapeptide analogs incorporating a triazole moiety have exhibited notable antiangiogenic activities in in vitro microvascular sprouting assays. herts.ac.uk Additionally, triazole-based compounds designed to target vascular endothelial growth factor receptor 2 (VEGFR-2) have demonstrated both antiangiogenic and antivascular effects in endothelial microtube formation assays. uni.lu

Neuroprotective Effects

Certain triazole derivatives have shown potential neuroprotective properties, suggesting their utility in the treatment of neurodegenerative diseases. uni.lu A specific Triazole grandisin (B1201232) analogue (TGA), developed with enhanced potency and solubility through bioisosteric drug design, exhibited neuroprotective effects against cognitive impairment induced by amyloid-beta oligomers (AβO) in mice. TGA was observed to reduce lipoperoxidation in the cortex and hippocampus, effectively preventing cognitive decline. Furthermore, it decreased levels of tumor necrosis factor (TNF) and interferon-γ (IFN-γ) in the hippocampus, indicating that its neuroprotective action may involve antioxidant and anti-inflammatory mechanisms.

Peptidomimetic Development and Protein Engineering

This compound is recognized for its significant utility in the fields of protein engineering and the development of peptidomimetics. uni.lu The copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC), a prominent "click chemistry" method, provides a versatile and robust synthetic route for the incorporation of 1,2,3-triazoles into peptide structures. uni.lu

Enhanced Metabolic Stability and Resistance to Enzymatic Degradation

The structural modification of replacing the imidazole (B134444) ring of histidine with a 1,2,4-triazole (B32235) moiety in this compound confers enhanced metabolic stability and resistance to enzymatic degradation. uni.lu This characteristic is a key advantage of triazole moieties, particularly 1,2,3-triazoles, as they are stable against enzymatic degradation, including cleavage by proteases, a common limitation for natural peptides. This reduced susceptibility to various forms of degradation (e.g., reduction, hydrolysis, oxidation) is a primary reason for their incorporation into peptidomimetics, addressing challenges such as low bioavailability and rapid enzymatic breakdown often associated with native peptides.

Mimicry of Amide Bonds and Peptide Structures

The 1,2,3-triazole ring is capable of mimicking the peptide bond (amide function) in both cis and trans configurations. Specifically, 1,4-disubstituted triazoles closely resemble the trans-amide bond. This mimicry extends to electronic and topological properties: the lone pair of nitrogen atoms in the triazole ring can mimic the carbonyl oxygen of the amide, and the polarity of the C-H bond can mimic the hydrogen bond donor character of the N-H bond. The triazole unit possesses a high dipole moment, which enables it to align with other amide bonds and contribute to the stabilization of peptide secondary structures. This structural and electronic mimicry facilitates the synthesis of peptidotriazoles, where one or more amide bonds are replaced by triazole units. Such modifications lead to peptidomimetics with improved properties, including enhanced stability against proteolysis and better bioavailability. Furthermore, triazole-based compounds have been shown to mimic β-turn secondary structures in peptides and can rigidify the conformation of the amide backbone.

Applications in Protein Folding Studies

This compound (TRA) is recognized as a non-canonical amino acid analog capable of substituting for histidine during protein synthesis researchgate.net. This substitution, however, can significantly impact protein structure and function. Studies have demonstrated that the incorporation of TRA into polypeptide chains can lead to the formation of misfolded proteins . For instance, in Escherichia coli, the replacement of histidine residues with this compound resulted in alkaline phosphatase subunits that were unable to associate correctly into functional enzymes, indicating a disruption of normal protein association researchgate.netresearchgate.net. The rigid nature of the triazole ring within this compound is believed to contribute to this disruption of protein folding . Furthermore, research suggests that this compound plays a role in studies concerning protein folding, particularly those activated under heat stress conditions massey.ac.nzresearchgate.net. The nitrogen-rich structure of the triazole ring in this compound also confers enhanced metabolic stability compared to analogous compounds like thiazole (B1198619) or oxazole, which are more prone to enzymatic cleavage .

Development of Peptidomimetic Antibiotics

Triazole derivatives, including this compound, have demonstrated promising antimicrobial properties, making them potential candidates for the development of new antibiotics nih.gov. These compounds exhibit the ability to inhibit the growth of various bacteria and fungi nih.gov. A key advantage of incorporating a triazolyl moiety into peptidomimetics is its capacity to decrease the molecule's susceptibility to enzymatic degradation, reduction, hydrolysis, and oxidation, thereby offering improved stability compared to classic peptides nih.gov.

Triazole-modified peptidomimetics have been extensively investigated for their therapeutic potential, showcasing a range of biological activities including antifungal and antibacterial effects nih.gov. Specific research findings highlight the effective inhibition of Staphylococcus aureus and Escherichia coli by synthesized triazole derivatives, with studies reporting promising minimum inhibitory concentrations (MIC) . The antimicrobial action of this compound may also involve its interference with cellular processes, such as the formation of a "false product" by O-acetylserine sulfhydrylase (OAS), which can lead to a reduction in intracellular cysteine concentration and subsequently inhibit cellular growth unipr.it. Structurally, the 1,4-disubstituted 1,2,3-triazolyl core can mimic a trans-amide bond, a characteristic that contributes to its effectiveness in peptidomimetic design nih.gov.

Chemical Biology Applications

This compound and its derivatives play a crucial role in various chemical biology applications, enabling precise modifications and the development of advanced tools for biological research.

Development of Chemical Probes with Tunable Bioactivity

Sulfonyl-triazoles, which incorporate a triazole as a leaving group, represent a novel class of electrophiles utilized in the development of covalent chemical probes nih.govresearchgate.netnih.govrsc.org. The strategic selection of the triazole heterocycle as a leaving group in Sulfur-Triazole Exchange (SuTEx) chemistry provides a unique mechanism for tuning the reactivity of the sulfur electrophile nih.govresearchgate.netrsc.org. This tunability is critical as it allows for the design of probes with either broad or highly specific bioactivity, enabling the precise profiling or liganding of nucleophilic sites on various protein targets nih.govrsc.org. Modifications to the triazole leaving group can, for instance, lead to enhanced chemoselectivity for particular amino acids, such as tyrosines nih.gov. Consequently, SuTEx serves as an effective platform for creating chemical probes with adjustable bioactivity, facilitating the study of both known and previously uncharacterized nucleophilic sites across the proteome rsc.org.

Use in Sulfur-Triazole Exchange (SuTEx) Chemistry

Sulfur-Triazole Exchange (SuTEx) chemistry is a significant advancement in chemical biology, employing sulfonyl-triazoles as electrophiles to facilitate covalent reactions with amino acid residues like tyrosines and lysines through a nucleophilic substitution mechanism, where the triazolide acts as the leaving group nih.govresearchgate.netnih.gov. This chemistry offers a tunable platform for developing covalent probes with wide-ranging applications in chemical proteomics nih.gov. SuTEx enables the irreversible modification of specific protein sites by attaching an adduct group as the triazole leaving group departs nih.gov. The efficiency of the triazole as a leaving group is influenced by both intrinsic factors, such as resonance stabilization, and extrinsic factors, including the protein's microenvironment nih.gov. Both 1,2,3- and 1,2,4-triazole regioisomers can function as leaving groups in SuTEx reactions nih.govresearchgate.net.

Research has demonstrated the utility of SuTEx in investigating over 10,000 tyrosine sites in both cell lysates and live cells nih.gov. This work revealed that tyrosines with heightened nucleophilicity are frequently found in domains crucial for enzymatic activity, protein-protein interactions, and nucleotide recognition nih.gov. Furthermore, SuTEx can be employed as a chemical phosphoproteomics strategy to monitor the activation of phosphotyrosine sites, providing insights into cellular signaling pathways nih.gov.

Site-Specific Protein Modification

The incorporation of this compound, as a non-canonical amino acid, into proteins significantly expands their functional capabilities google.comacs.orgox.ac.uk. A prominent method for achieving site-specific protein modification using triazole-containing compounds is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry" acs.orgnih.govnih.gov. This highly efficient and bioorthogonal reaction allows for the precise attachment of various chemical groups, including bioorthogonal reactive groups and spectroscopic labels, to proteins google.com.

Site-specific modification techniques enable a diverse array of applications, such as the creation of protein-drug conjugates, the cross-linking of proteins, and the engineering of enzymes with altered or enhanced functions google.com. Beyond click chemistry, halomethyl-triazoles have been developed as reagents for rapid and site-selective modification of cysteine residues nih.gov. These reagents are particularly valuable for generating mimics of acylated lysine (B10760008) side-chains and offer increased reactivity, thereby expanding the repertoire of triazole-based post-translational modification (PTM) mimics nih.gov. The inherent high reactivity of the sulfhydryl group of cysteine, coupled with its relatively low abundance in proteins, makes it an ideal target for selective modification nih.gov. The overarching "tag-and-modify" approach involves introducing a uniquely reactive chemical tag, which can be either a natural or unnatural amino acid, at a specific protein site, followed by its selective chemical modification ox.ac.uk.

Applications in Nucleic Acid Research and Genome Engineering

The ability to genetically incorporate nonstandard amino acids into proteins, including those containing triazole moieties, represents a powerful approach for expanding the genetic code and, by extension, the functional repertoire of proteins google.com. This is achieved through the use of engineered aminoacyl-tRNA synthetases (aaRS) and tRNAs that are designed to recognize specific non-canonical amino acids in response to repurposed codons, such as the amber stop codon (UAG) google.comnih.govgoogle.com.

While direct applications specifically detailing this compound's role in nucleic acid research or genome engineering are not extensively documented, the broader methodology of non-canonical amino acid incorporation provides a foundation for such advancements. By enabling the site-specific introduction of diverse chemical groups into proteins, this technology can be leveraged to engineer proteins that interact with nucleic acids, potentially for studying DNA/RNA structure, function, or for developing novel tools in genome engineering google.comacs.org. For example, proteins involved in DNA repair, replication, or transcription could be modified with triazole-containing residues to probe their mechanisms or to create new functionalities relevant to genome manipulation.

Advanced Analytical Methodologies for Triazolealanine Research

Spectroscopic Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the characterization and quantification of Triazolealanine. HRMS is utilized for determining the exact molecular masses and elemental or isotopic composition of compounds, making it ideal for identifying molecular structures, including unknown substances. uni.lunih.gov This technique is particularly valuable when conventional MS methods may lack sufficient fragmentation or selectivity. nih.gov

In the analysis of highly polar pesticides (HPPs), which include this compound, HRMS platforms such as Orbitrap and Time-of-Flight (TOF) mass spectrometers are employed for qualitative studies. These systems can determine HPP residues by their accurate mass when operating in full scan mode. wikipedia.org For instance, predicted collision cross section (CCS) values are available for various this compound adducts, including [M+H]+, [M+Na]+, [M+NH4]+, [M+K]+, and [M-H]-, alongside their corresponding mass-to-charge (m/z) ratios. fishersci.ca

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |